Superior α2A-Adrenoceptor Binding Selectivity Compared to Clonidine
Guanfacine demonstrates markedly higher selectivity for the α2A-adrenoceptor subtype relative to the α2B and α2C subtypes compared to clonidine. In radioligand binding assays using human recombinant receptors, guanfacine exhibited a Ki ratio (α2A vs α2C) of 0.04, whereas clonidine showed a ratio of 0.08, indicating that guanfacine possesses a higher preference for the α2A subtype [1]. Additionally, guanfacine's selectivity for α2A over α2B is approximately 60-fold, with a Kd of 31 nM for α2A versus 1850 nM for α2B [2].
| Evidence Dimension | α2A vs α2C Ki Ratio |
|---|---|
| Target Compound Data | Ki ratio: 0.04 |
| Comparator Or Baseline | Clonidine Ki ratio: 0.08 |
| Quantified Difference | Guanfacine Ki ratio is 50% lower (more selective for α2A) |
| Conditions | Human recombinant α2A and α2C adrenoceptors in CHO cells; competition binding assays |
Why This Matters
Higher α2A-selectivity is associated with a reduced risk of impairing attention and fewer off-target cardiovascular effects, making guanfacine a more precise tool for targeting prefrontal cortical functions.
- [1] Jäkälä P, et al. Guanfacine and Clonidine, Alpha2-Agonists, Improve Paired Associates Learning, but not Delayed Matching to Sample, in Humans. Neuropsychopharmacology. 1999;20(2):119-130. View Source
- [2] Cruz MP. Guanfacine Extended-Release Tablets (Intuniv), a Nonstimulant Selective Alpha(2A)-Adrenergic Receptor Agonist For Attention-Deficit/Hyperactivity Disorder. P T. 2010;35(8):448-451. View Source
